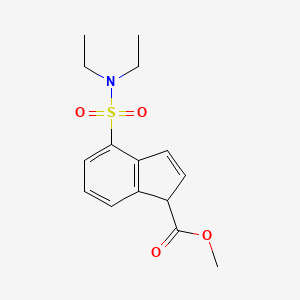![molecular formula C15H11N3O B14311621 8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- CAS No. 109477-69-2](/img/structure/B14311621.png)
8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- is a tetracyclic heterocyclic compound that contains two quinazoline analogs. Quinazoline derivatives are known for their significant pharmacological and biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- can be achieved through various methods. One common approach involves the iodine-catalyzed reaction of 2-(2-aminophenyl)quinazolin-4(3H)-ones with benzaldehydes in ionic liquids. This method offers high yields, is metal-free, and operates under mild reaction conditions . Another method involves the condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters under microwave irradiation, which is a rapid and efficient procedure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and ionic liquid catalysis suggests potential scalability for industrial applications due to their efficiency and high yields .
Análisis De Reacciones Químicas
Types of Reactions
8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can undergo sp3 C-H oxidation, which is a crucial step in its synthesis.
Cyclization: Intramolecular cyclization is another key reaction, often facilitated by iodine as a mild Lewis acid.
Common Reagents and Conditions
Iodine: Used as a catalyst in the oxidation and cyclization reactions.
Microwave Irradiation: Employed to accelerate the condensation reactions.
Ionic Liquids: Serve as solvents and reaction media, providing a green chemistry approach.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 8H-Quinazolino[4,3-b]quinazolin-8-one, which can be tailored for specific pharmacological activities .
Aplicaciones Científicas De Investigación
8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- involves several molecular targets and pathways:
Oxidation and Cyclization: The compound undergoes sp3 C-H oxidation followed by imine formation and intramolecular nucleophilic addition, resulting in the formation of two new C-N bonds.
Lewis Acid Catalysis: Iodine acts as a mild Lewis acid, facilitating the formation of Schiff bases and subsequent cyclization.
Comparación Con Compuestos Similares
8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- can be compared with other similar compounds, such as:
Quinazoline Derivatives: These compounds share similar pharmacological activities but differ in their specific molecular structures and synthesis methods.
Polycyclic Heterocycles: Compounds like luotonin A and rutaecarpin exhibit similar biological activities but have different core structures and synthetic routes.
Propiedades
Número CAS |
109477-69-2 |
|---|---|
Fórmula molecular |
C15H11N3O |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
5,6-dihydroquinazolino[4,3-b]quinazolin-8-one |
InChI |
InChI=1S/C15H11N3O/c19-15-11-6-2-4-8-13(11)17-14-10-5-1-3-7-12(10)16-9-18(14)15/h1-8,16H,9H2 |
Clave InChI |
IWXYHQNHTVFXOI-UHFFFAOYSA-N |
SMILES canónico |
C1NC2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)N31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
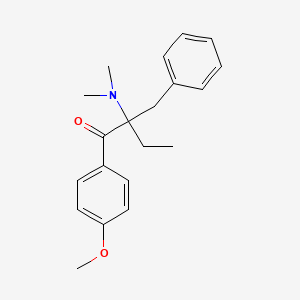
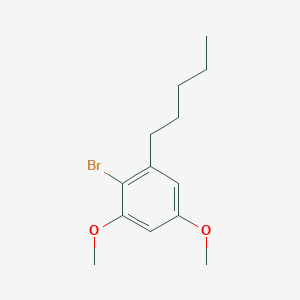
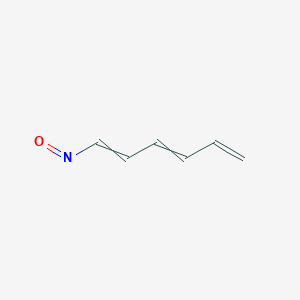
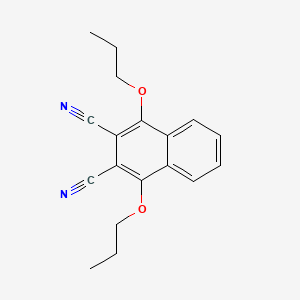
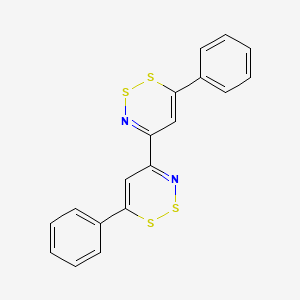
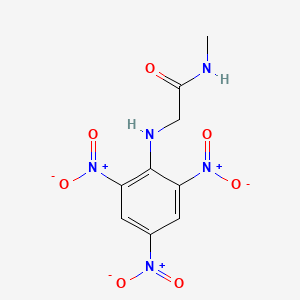

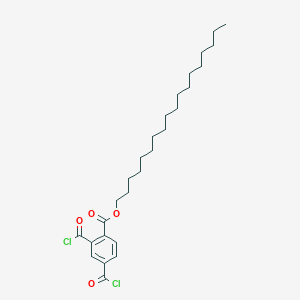
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
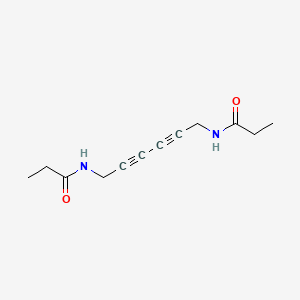
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
